[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with chloro and trifluoromethyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 5-chloro-6-(trifluoromethyl)pyridine with an organolithium reagent, such as n-butyllithium, to form the corresponding lithium intermediate. This intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, [5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid can undergo oxidation to form the corresponding boronic ester or reduction to yield the borane derivative.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Organolithium Reagents: Used in the initial halogen-metal exchange step.
Trimethyl Borate: Commonly used boron source for borylation.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters and Boranes: Formed through oxidation and reduction reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic applications.
Medicine:
Drug Development: Serves as a precursor in the synthesis of biologically active compounds.
Industry:
Material Science: Employed in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of [5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid in chemical reactions primarily involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The chloro and trifluoromethyl groups on the pyridine ring influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
3-Pyridinylboronic Acid: Lacks the chloro and trifluoromethyl substituents, resulting in different reactivity and applications.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)boronic Acid: Similar structure but with additional substituents that alter its chemical properties.
Uniqueness: The presence of both chloro and trifluoromethyl groups on the pyridine ring of [5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid imparts unique electronic and steric properties. These properties enhance its reactivity in cross-coupling reactions and make it a valuable reagent in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C6H4BClF3NO2 |
---|---|
Molecular Weight |
225.36 g/mol |
IUPAC Name |
[5-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H4BClF3NO2/c8-4-1-3(7(13)14)2-12-5(4)6(9,10)11/h1-2,13-14H |
InChI Key |
BZWHQSLTYHOUOD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(F)(F)F)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.